5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10-12(11(2)22-18-10)9-19-5-6-20-14(16(19)21)8-13(17-20)15-4-3-7-23-15/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFRZSPHLQSCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes an isoxazole ring and a thiophene moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O2S |
| Molecular Weight | 286.35 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
Preliminary studies suggest that this compound may exert its biological effects through various mechanisms:
Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and synthesis.
Receptor Modulation : It may interact with specific receptors, leading to altered cellular responses, which could be beneficial in therapeutic contexts.
Structure-Activity Relationship (SAR)
The presence of the isoxazole and thiophene rings enhances the compound's ability to interact with biological targets. Studies have shown that modifications to these rings can significantly affect the compound's potency and selectivity.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Activity : Research has indicated that similar pyrazolo[1,5-a]pyrazine derivatives exhibit significant antitumor properties. A study demonstrated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
- Antimicrobial Properties : Compounds with isoxazole and thiophene moieties have shown antimicrobial activity against various pathogens. In vitro tests revealed that certain derivatives effectively inhibit bacterial growth.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases. These compounds potentially protect neuronal cells from oxidative stress and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The target compound shares its pyrazolo[1,5-a]pyrazin-4(5H)-one core with several analogs, but its substitution pattern distinguishes it from others. Below is a detailed comparison:
Key Structural and Functional Differences
- Core Saturation: The target compound’s fully aromatic pyrazolo[1,5-a]pyrazinone core contrasts with the 6,7-dihydro variant in , where partial saturation reduces planarity and may alter receptor binding kinetics (e.g., mGluR2 modulation) .
- Substituent Effects: The thiophen-2-yl group at position 2 is shared with MK55 (), a pyrazolo[1,5-a]pyrimidinone derivative. The (3,5-dimethylisoxazol-4-yl)methyl group at position 5 is unique. Isoxazole rings are known for metabolic stability and hydrogen-bonding capacity, which may improve pharmacokinetic profiles relative to simpler alkyl or benzyl groups seen in Zheng et al.’s derivatives .
Q & A
Q. What are the key steps in synthesizing this compound, and how are intermediates purified?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of heterocyclic intermediates (e.g., pyrazolo[1,5-a]pyrazinone and isoxazole rings). Key steps include:
- Coupling reactions to link the isoxazole and thiophene moieties to the pyrazolo[1,5-a]pyrazine core .
- Optimization of reaction conditions (e.g., solvent choice, temperature, catalyst) to improve yield. For example, refluxing in ethanol or 1,4-dioxane with catalytic piperidine is common for similar compounds .
- Purification via column chromatography or recrystallization (e.g., using DMF-EtOH mixtures) to isolate intermediates and the final product .
Validation: Monitor reaction progress using TLC or HPLC, and confirm purity via NMR and mass spectrometry .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- 1H/13C NMR spectroscopy resolves aromatic protons and confirms substitution patterns, particularly for the thiophene and isoxazole groups .
- High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable) provides definitive 3D structural confirmation .
Critical Note: For ambiguous signals (e.g., overlapping peaks in NMR), use 2D techniques like COSY or HSQC to assign protons and carbons .
Q. What methods assess the compound’s solubility and stability under physiological conditions?
Methodological Answer:
- Solubility: Perform shake-flask experiments in buffers (pH 1–7.4) and measure concentration via UV-Vis spectroscopy or HPLC .
- Stability: Incubate the compound in simulated gastric fluid (SGF) and intestinal fluid (SIF) at 37°C, tracking degradation over 24–72 hours using LC-MS .
Data Interpretation: Low solubility may necessitate formulation studies (e.g., nanoemulsions), while instability in acidic pH suggests enteric coating for oral delivery .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Analog synthesis: Modify substituents on the isoxazole (e.g., methyl → methoxy) or thiophene (e.g., 2-thienyl → 3-thienyl) to probe electronic and steric effects .
- Biological screening: Test analogs against target-specific assays (e.g., kinase inhibition) and correlate activity with structural features. For example, bulky substituents on the pyrazine ring may enhance target binding .
Case Study: In related pyrazolo[1,5-a]pyrazines, replacing a phenyl group with a naphthyl moiety increased cytotoxicity by 10-fold in MCF-7 cells .
Q. How do conflicting solubility and bioactivity data inform formulation strategies?
Methodological Answer:
- Contradiction analysis: If the compound shows potent in vitro activity but poor solubility (e.g., <10 µM in PBS), use computational tools (e.g., COSMO-RS) to predict co-solvents or surfactants .
- Formulation testing: Prepare solid dispersions with polymers (e.g., PVP or HPMC) and evaluate dissolution profiles using USP apparatus .
Example: A related pyrazole-triazine derivative with 95% purity but low solubility achieved 80% bioavailability via cyclodextrin complexation .
Q. What computational methods predict binding modes and off-target interactions?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Validate with MD simulations to assess binding stability .
- Off-target screening: Employ SwissTargetPrediction or SEA to identify potential off-targets, followed by in vitro selectivity assays .
Case Study: Docking of a triazole-pyrazine analog into 14-α-demethylase (PDB: 3LD6) predicted antifungal activity, later confirmed in vitro .
Q. How are metabolic pathways and toxicity profiles evaluated preclinically?
Methodological Answer:
- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using UPLC-QTOF .
- Toxicity: Screen in zebrafish embryos or primary hepatocytes for acute toxicity. For genotoxicity, perform Ames tests or comet assays .
Data Integration: Correlate metabolic soft spots (e.g., oxidation of methyl groups) with structural modifications to improve stability .
Q. What experimental designs address batch-to-batch variability in biological assays?
Methodological Answer:
- Standardization: Use randomized block designs with triplicate technical replicates per batch. Include reference controls (e.g., CHS-828 for cytotoxicity) to normalize inter-assay variability .
- Statistical analysis: Apply ANOVA with post-hoc Tukey tests to identify significant batch effects. If variability exceeds 15%, re-evaluate synthesis or storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
